molecular formula C24H20N2O6 B3440816 2,5-Bis[(2-phenylacetyl)amino]terephthalic acid CAS No. 339157-51-6

2,5-Bis[(2-phenylacetyl)amino]terephthalic acid

Cat. No.: B3440816
CAS No.: 339157-51-6
M. Wt: 432.4 g/mol
InChI Key: OJVKDQBWFVOYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis[(2-phenylacetyl)amino]terephthalic acid is an organic compound with the molecular formula C24H20N2O6 It is a derivative of terephthalic acid, featuring two phenylacetylamino groups attached to the 2 and 5 positions of the terephthalic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(2-phenylacetyl)amino]terephthalic acid typically involves the reaction of terephthalic acid with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine groups to form the final product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(2-phenylacetyl)amino]terephthalic acid can undergo various chemical reactions, including:

    Oxidation: The phenylacetyl groups can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: The major products are terephthalic acid derivatives with carboxylic acid groups.

    Reduction: The major products are amine derivatives of the original compound.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

2,5-Bis[(2-phenylacetyl)amino]terephthalic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,5-Bis[(2-phenylacetyl)amino]terephthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl groups can interact with active sites on enzymes, potentially inhibiting their activity. The terephthalic acid core provides a rigid framework that can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(phenylamino)terephthalic acid
  • 2-Aminoterephthalic acid
  • 2,5-Diaminoterephthalic acid

Uniqueness

2,5-Bis[(2-phenylacetyl)amino]terephthalic acid is unique due to the presence of phenylacetyl groups, which provide additional functionalization compared to similar compounds. This enhances its potential for diverse applications, particularly in drug design and materials science. The compound’s rigid structure and multiple functional groups make it a versatile building block for synthesizing complex molecules.

Properties

IUPAC Name

2,5-bis[(2-phenylacetyl)amino]terephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-21(11-15-7-3-1-4-8-15)25-19-13-18(24(31)32)20(14-17(19)23(29)30)26-22(28)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVKDQBWFVOYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2C(=O)O)NC(=O)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360015
Record name 2,5-bis[(2-phenylacetyl)amino]terephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339157-51-6
Record name 2,5-bis[(2-phenylacetyl)amino]terephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,5-Bis[(2-phenylacetyl)amino]terephthalic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,5-Bis[(2-phenylacetyl)amino]terephthalic acid
Reactant of Route 3
Reactant of Route 3
2,5-Bis[(2-phenylacetyl)amino]terephthalic acid
Reactant of Route 4
Reactant of Route 4
2,5-Bis[(2-phenylacetyl)amino]terephthalic acid
Reactant of Route 5
2,5-Bis[(2-phenylacetyl)amino]terephthalic acid
Reactant of Route 6
Reactant of Route 6
2,5-Bis[(2-phenylacetyl)amino]terephthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.